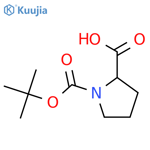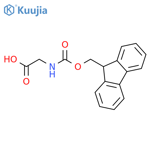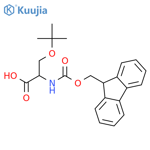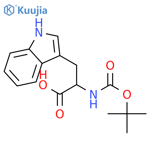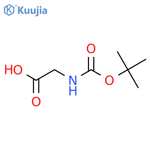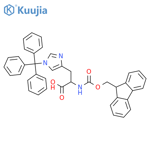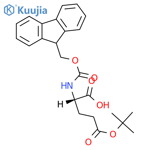- Investigation on chemotactic drug targeting (chemotaxis and adhesion) inducer effect of GnRH-III derivatives in Tetrahymena and human leukemia cell line, Journal of Peptide Science, 2013, 19(1), 46-58
Cas no 91097-16-4 (Luteinizinghormone-releasing factor II (chicken) (9CI))
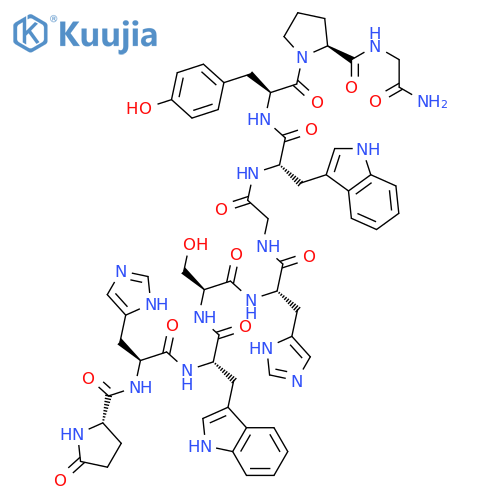
Luteinizinghormone-releasing factor II (chicken) (9CI) 化学的及び物理的性質
名前と識別子
-
- Luteinizinghormone-releasing factor II (chicken) (9CI)
- LHRH II
- LHRH, His(5)-Trp(7)-Tyr(8)-
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-histidylglycyl-L-tryptophyl-L-tyrosyl-L-prolylglycinamide (ACI)
- Luteinizing hormone-releasing factor (pig), 5-L-histidine-7-L-tryptophan-8-L-tyrosine- (ZCI)
- Luteinizing hormone-releasing factor II (chicken) (9CI)
- 12: PN: WO0174377 FIGURE: 1 claimed protein
- 2: PN: WO2019196790 PAGE: 9 claimed protein
- 41: PN: WO03106643 SEQID: 32 unclaimed sequence
- African catfish GnRH-II
- African catfish LH-RH II
- Chicken GnRH-II
- Chicken gonadoliberin-II
- Chicken gonadotropin-releasing hormone II
- Chicken LH-RH II
- GnRH-II (African catfish)
- GnRH-II (Clarias gariepinus)
- Gonadotropin-releasing factor (Hydrolagus colliei)
- Gonadotropin-releasing hormone II (Alligator mississippiensis)
- Gonadotropin-releasing hormone II (Clarias macrocephalus)
- Gonadotropin-releasing hormone II (goldfish)
- LH-RH II (African catfish)
- LH-RH II (Clarias gariepinus)
- Luteinizing hormone-releasing factor II (African catfish)
- Luteinizing hormone-releasing factor II (Clarias gariepinus)
- Luteinizing hormone-releasing factor II (Clarias macrocephalus)
- Luteinizing hormone-releasing factor II (Clupea harengus pallasi)
- Luteinizing hormone-releasing factor II (Leuciscus rutilus)
-
- MDL: MFCD00167710
- インチ: 1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
- InChIKey: JNVXACSECVMTSD-XJIZABAQSA-N
- ほほえんだ: C(C1=CNC2C=CC=CC1=2)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC1C=CC(O)=CC=1)C(N1CCC[C@H]1C(=O)NCC(=O)N)=O)CC1=CNC2C=CC=CC1=2)CC1NC=NC=1)NC(=O)[C@@H](NC([C@@H]1CCC(=O)N1)=O)CC1NC=NC=1
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 16
- 水素結合受容体数: 30
- 重原子数: 90
- 回転可能化学結合数: 38
- 複雑さ: 2560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 998
- 疎水性パラメータ計算基準値(XlogP): -1
Luteinizinghormone-releasing factor II (chicken) (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB544984-25 mg |
LHRH II Trifluoroacetate; . |
91097-16-4 | 25mg |
€1,177.60 | 2021-09-16 | ||
| abcr | AB544984-5mg |
LHRH II Trifluoroacetate; . |
91097-16-4 | 5mg |
€328.80 | 2025-02-20 | ||
| abcr | AB544984-5 mg |
LHRH II Trifluoroacetate; . |
91097-16-4 | 5mg |
€310.50 | 2023-07-10 |
Luteinizinghormone-releasing factor II (chicken) (9CI) 合成方法
ごうせいかいろ 1
1.2 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.3 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.4 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.5 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.6 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.7 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.8 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.9 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole ; rt
1.10 Reagents: Trifluoroacetic acid , 1,2-Ethanedithiol Solvents: Water ; 1 h, rt
1.11 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 3 min, neutralized, rt
1.12 Reagents: p-Cresol , Dithiothreitol , Hydrofluoric acid ; rt
Luteinizinghormone-releasing factor II (chicken) (9CI) Raw materials
- Boc-L-Pro-OH
- Fmoc-Gly-OH
- Boc-Tyr(tBu)-OH
- Fmoc-Ser(tBu)-OH
- Nα-Boc-L-tryptophan
- Boc-glycine
- Nα-Fmoc-L-tryptophan
- Fmoc-His(Trt)-OH
- Fmoc-L-glutamic acid 5-tert-butyl ester
Luteinizinghormone-releasing factor II (chicken) (9CI) Preparation Products
Luteinizinghormone-releasing factor II (chicken) (9CI) 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
Luteinizinghormone-releasing factor II (chicken) (9CI)に関する追加情報
Introduction to Luteinizing Hormone-Releasing Factor II (Chicken) (9CI) and Its Significance in Modern Research
The compound with the CAS number 91097-16-4, known as Luteinizing Hormone-Releasing Factor II (chicken) (9CI), represents a critical advancement in the field of neuroendocrinology. This synthetic peptide plays a pivotal role in understanding the intricate mechanisms of reproductive biology and has garnered significant attention for its applications in both academic research and clinical diagnostics. The Luteinizing Hormone-Releasing Factor II (chicken) (9CI) is a derivative of the naturally occurring GnRH (Gonadotropin-Releasing Hormone), which is essential for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.
In recent years, the study of this compound has been further propelled by its unique properties and the expanding body of research demonstrating its therapeutic potential. The CAS number 91097-16-4 is not merely an identifier but a gateway to a deeper comprehension of endocrine systems. The synthetic version, Luteinizing Hormone-Releasing Factor II (chicken) (9CI), has been engineered to enhance stability and bioavailability, making it an invaluable tool for researchers studying reproductive health, fertility treatments, and hormonal disorders.
One of the most compelling aspects of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) is its ability to modulate the hypothalamic-pituitary-gonadal axis. This axis is central to regulating sexual development, reproductive functions, and secondary sexual characteristics. By precisely controlling the release of LH and FSH, researchers can gain insights into conditions such as hypogonadism, polycystic ovary syndrome (PCOS), and premature ovarian failure. The synthetic nature of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) allows for more controlled experimental conditions, enabling scientists to dissect complex hormonal interactions with greater accuracy.
Recent studies have highlighted the therapeutic potential of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) in treating infertility. For instance, research published in leading endocrinology journals has demonstrated that this compound can significantly improve ovulation rates in women with anovulatory cycles. The ability to fine-tune hormonal levels using Luteinizing Hormone-Releasing Factor II (chicken) (9CI) offers a promising alternative to traditional fertility treatments, which often involve more invasive procedures or carry higher risks of side effects. This advancement underscores the importance of continued research into synthetic peptides as viable therapeutic agents.
The development of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) also holds implications for transgender healthcare. Transgender individuals often face unique challenges related to hormone therapy, particularly in achieving gender alignment through endocrine manipulation. The precise control offered by Luteinizing Hormone-Releasing Factor II (chicken) (9CI) could provide a more tailored approach to gender-affirming care, helping transgender men and women achieve desired physiological changes more effectively. This application aligns with broader trends in personalized medicine, where treatments are customized to individual biological needs.
From a biochemical perspective, Luteinizing Hormone-Releasing Factor II (chicken) (9CI) is distinguished by its high purity and specificity. The synthetic process ensures that impurities are minimized, allowing researchers to conduct experiments with confidence in their results. Furthermore, the compound's stability under various conditions makes it suitable for both laboratory use and potential clinical applications. These attributes have made it a cornerstone in studies exploring hormonal regulation and its impact on metabolic health.
The role of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) extends beyond reproductive biology into areas such as stress response and neuroprotection. Emerging research suggests that GnRH peptides may influence neurotransmitter release and have neuroprotective effects in certain models. While these applications are still under investigation, they open up new avenues for therapeutic development. For example, studies are exploring whether derivatives of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) could be used to mitigate cognitive decline or alleviate symptoms associated with neurological disorders.
As our understanding of endocrine systems evolves, so too does the utility of compounds like Luteinizing Hormone-Releasing Factor II (chicken) (9CI). The integration of advanced analytical techniques such as mass spectrometry and high-performance liquid chromatography has allowed researchers to gain unprecedented insights into its pharmacokinetics and mechanisms of action. These tools have revealed that even subtle modifications to the peptide structure can significantly alter its biological activity, providing valuable data for drug design.
The ethical considerations surrounding the use of Luteinizing Hormone-Releasing Factor II (chicken) (9CI) are also noteworthy. As with any therapeutic agent, ensuring equitable access and addressing potential disparities in healthcare delivery are critical priorities. Researchers are working collaboratively with policymakers and healthcare providers to develop guidelines that promote responsible use while maximizing benefits for patients worldwide.
In conclusion, Luteinizing Hormone-Releasing Factor II represents a remarkable achievement in synthetic biology and endocrinology research underscored by its CAS number 91097-16-4 significance extends across multiple disciplines offering hope for advancements treatment infertility gender-affirming care neurological conditions. Its continued study will undoubtedly yield further breakthroughs that enhance our understanding life processes improve quality lives millions people globally..
91097-16-4 (Luteinizinghormone-releasing factor II (chicken) (9CI)) 関連製品
- 107569-48-2(Luteinizinghormone-releasing factor I (Sparus auratus) (9CI))
- 57982-77-1(Buserelin)
- 38234-21-8(Fertirelin)
- 33515-09-2(N-(1-{2-(carbamoylmethyl)carbamoylpyrrolidin-1-yl}-5-(diaminomethylidene)amino-1-oxopentan-2-yl)-2-{2-2-(3-hydroxy-2-{2-3-(1H-imidazol-5-yl)-2-(5-oxopyrrolidin-2-yl)formamidopropanamido-3-(1H-indol-3-yl)propanamido}propanamido)-3-(4-hydroxyphenyl)propanamidoacetamido}-4-methylpentanamide)
- 57773-63-4(Triptorelin)
- 71447-49-9(Gonadorelin)
- 57773-65-6(Deslorelin)
- 53714-56-0(Leuprolide)
- 282723-23-3(5-Chloro-2-(propan-2-yloxy)pyridine)
- 2228398-50-1(2-(but-3-yn-2-yl)-4-methylphenol)

